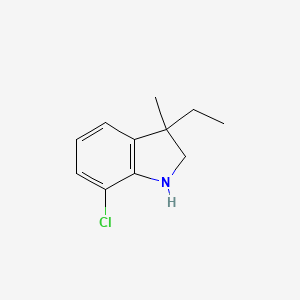

7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorine atom at the 7th position, an ethyl group at the 3rd position, and a methyl group at the 3rd position of the dihydroindole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this compound, the starting materials would include 7-chloro-3-ethyl-3-methylphenylhydrazine and an appropriate aldehyde or ketone.

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis using optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ethanol or acetic acid, with a catalyst like hydrochloric acid or acetic acid under reflux conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom of the indole ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the double bond in the dihydroindole ring, converting it to a fully saturated indoline derivative.

Substitution: Electrophilic substitution reactions can take place at the aromatic ring, especially at positions 5 and 6, due to the electron-donating effect of the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: 7-Chloro-3-ethyl-3-methylindoline.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to modulation of their activity. The chlorine atom and alkyl groups may enhance its binding affinity and specificity towards certain targets. Pathways involved may include inhibition of enzyme activity, disruption of cell signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

7-Chloroindole: Lacks the ethyl and methyl groups, making it less bulky and potentially less selective in its interactions.

3-Ethylindole: Lacks the chlorine atom, which may reduce its binding affinity to certain targets.

3-Methylindole: Similar to 3-ethylindole but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.

Uniqueness: 7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole is unique due to the combination of the chlorine atom and the ethyl and methyl groups, which confer specific steric and electronic properties. These modifications can enhance its biological activity and selectivity compared to other indole derivatives.

Biological Activity

7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Molecular Structure and Formula

- Molecular Formula: C11H12ClN

- Molecular Weight: 197.68 g/mol

- IUPAC Name: 7-Chloro-3-ethyl-3-methylindoline

Structural Representation

The structure of this compound can be represented as follows:

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of indole derivatives, including this compound. The compound has shown effectiveness in inhibiting the growth of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In a study examining the effects of several indole derivatives on breast cancer cells (MDA-MB-231), it was found that compounds similar to 7-Chloro-3-ethyl-3-methyl exhibited significant cytotoxicity, leading to increased apoptosis rates and cell cycle arrest at the G2/M phase. Specifically, the study indicated that these compounds could enhance caspase activity, a marker for apoptosis .

Antimicrobial Activity

Indole derivatives have also been explored for their antimicrobial properties. Research indicates that compounds like 7-Chloro-3-ethyl-3-methyl can exhibit inhibitory effects against various bacterial strains.

Table: Antimicrobial Efficacy of Indole Derivatives

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7-Chloro-3-ethyl-3-methyl-indole | Staphylococcus aureus | 1.0 μg/mL |

| Escherichia coli | >100 μg/mL | |

| Mycobacterium tuberculosis | 0.5 μg/mL |

This table illustrates the varying efficacy of the compound against different pathogens, emphasizing its potential as an antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus.

The biological activity of 7-Chloro-3-ethyl-3-methyl is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cell proliferation and survival pathways.

- DNA Interaction : Similar indole derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes .

- Reactive Oxygen Species (ROS) Induction : The induction of oxidative stress through ROS generation may contribute to its anticancer and antimicrobial effects.

Pharmacological Studies

Pharmacological evaluations have indicated that 7-Chloro-3-ethyl-3-methyl can modulate various signaling pathways associated with cancer progression and microbial resistance. For instance, studies on related compounds suggest that they can influence pathways such as PI3K/Akt and MAPK, which are critical in cancer cell survival .

Properties

Molecular Formula |

C11H14ClN |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

7-chloro-3-ethyl-3-methyl-1,2-dihydroindole |

InChI |

InChI=1S/C11H14ClN/c1-3-11(2)7-13-10-8(11)5-4-6-9(10)12/h4-6,13H,3,7H2,1-2H3 |

InChI Key |

BAVMDDFJPCZWAH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CNC2=C1C=CC=C2Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.